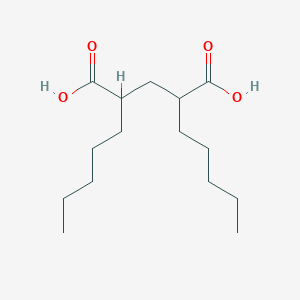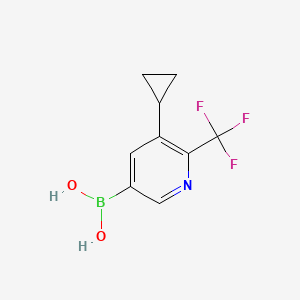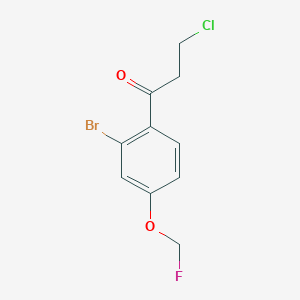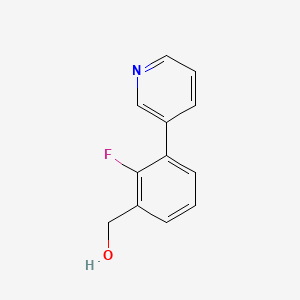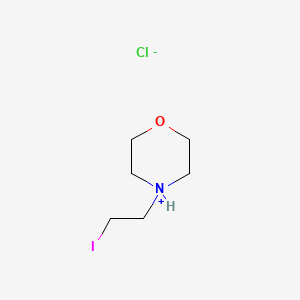
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a pyrazolyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group to the phenyl ring. This can be done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Coupling with Boronic Acid: Finally, the pyrazolyl and trifluoromethyl-substituted phenyl intermediate is coupled with boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or borohydride derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays. In medicinal chemistry, the compound’s ability to inhibit enzymes by binding to their active sites is of particular interest.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and pyrazolyl groups, making it less versatile in certain applications.
(4-Trifluoromethylphenyl)boronic Acid: Similar structure but lacks the pyrazolyl group, which may affect its reactivity and binding properties.
(4-Methyl-1H-pyrazol-1-yl)boronic Acid: Lacks the trifluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
(4-(4-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and pyrazolyl groups. These substituents enhance its reactivity and make it a valuable compound for a wide range of chemical and biological applications.
特性
分子式 |
C11H10BF3N2O2 |
|---|---|
分子量 |
270.02 g/mol |
IUPAC名 |
[4-(4-methylpyrazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-5-16-17(6-7)10-3-2-8(12(18)19)4-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChIキー |
PGLRODUQRYTBKX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N2C=C(C=N2)C)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


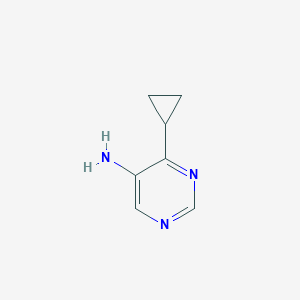
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
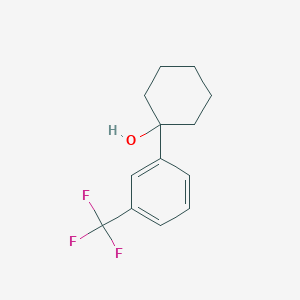
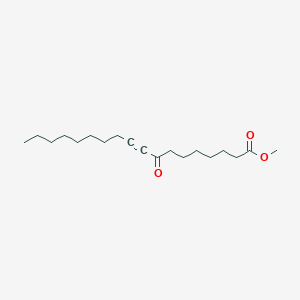
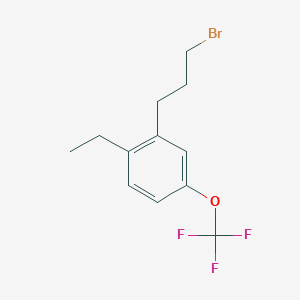
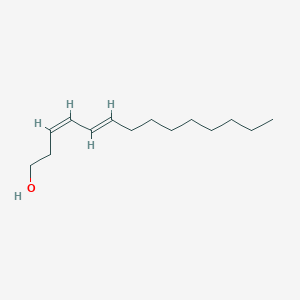
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
